molecular formula C19H23N3O2S2 B4738847 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide

Cat. No.: B4738847
M. Wt: 389.5 g/mol
InChI Key: ATPMCJWRNUWMKF-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, an isopropyl-substituted phenyl group, and a thiophenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with ethyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Attachment of the Isopropylphenyl Group: The pyrazole derivative is then reacted with 4-isopropylbenzyl chloride under basic conditions to introduce the isopropylphenyl group.

    Sulfonamide Formation: Finally, the thiophene-2-sulfonyl chloride is reacted with the intermediate product to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.

    Reduction: Reduced forms of the sulfonamide or pyrazole rings.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-methylphenyl)-2-thiophenesulfonamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-tert-butylphenyl)-2-thiophenesulfonamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-chlorophenyl)-2-thiophenesulfonamide

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its isopropylphenyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-4-21-12-11-17(20-21)14-22(26(23,24)19-6-5-13-25-19)18-9-7-16(8-10-18)15(2)3/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPMCJWRNUWMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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